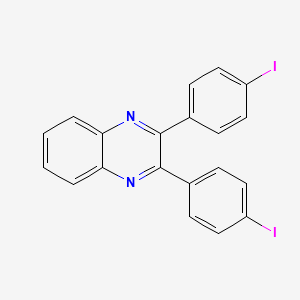

2,3-Bis(4-iodophenyl)quinoxaline

Description

Historical Development and Fundamental Importance of the Quinoxaline (B1680401) Heterocyclic Scaffold in Organic Chemistry

The journey into quinoxaline chemistry began in 1884, when Korner and Hinsberg first reported the synthesis of a quinoxaline derivative. mdpi.com Their method, which involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, remains a cornerstone of quinoxaline synthesis today and is often referred to as the Hinsberg reaction. mdpi.commtieat.org This fundamental reaction provided chemists with reliable access to the quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. chim.it

The importance of the quinoxaline scaffold in organic chemistry is immense. As a nitrogen-containing heterocycle, it is a privileged structure found in numerous natural products, including antibiotics like echinomycin (B1671085) and actinoleutin. nih.gov Its aromatic system and the presence of two nitrogen atoms impart unique electronic properties, making it a versatile building block for a wide range of more complex molecules. organic-chemistry.orgthieme-connect.de The scaffold's inherent chemical stability, coupled with the numerous available positions for functionalization, has cemented its role as a critical component in both synthetic and medicinal chemistry. sigmaaldrich.comresearchgate.net

Overview of Functionalized Quinoxalines in Contemporary Chemical Research

Modern chemical research has seen an explosion of interest in functionalized quinoxalines due to their broad spectrum of applications. mtieat.org In medicinal chemistry, quinoxaline derivatives have been investigated for a vast array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiprotozoal properties. nih.govnih.govnih.gov For instance, certain 2,3-N,N-diphenyl quinoxaline derivatives have shown significant activity against drug-resistant bacteria like MRSA. nih.gov The quinoxaline core is also a key feature in several commercially available drugs and is considered a bioisostere for other heterocyclic systems like quinazolines. nih.gov

Beyond pharmaceuticals, functionalized quinoxalines are pivotal in materials science. Their electronic properties make them excellent candidates for organic light-emitting diodes (OLEDs), where they can function as electron-transport materials or as ligands in emissive metal complexes. thieme-connect.denih.gov They are also used as dyes, fluorescent materials, and organic semiconductors, demonstrating the scaffold's versatility. nih.govnih.gov The continuous development of new synthetic methods, including greener and more efficient catalytic systems, ensures that novel functionalized quinoxalines can be readily prepared to meet the demands of contemporary research. mdpi.comchim.it

Table 1: Representative Synthetic Methods for the Quinoxaline Scaffold

| Method | Reactants | Catalyst/Conditions | Description |

| Hinsberg Condensation | o-phenylenediamine, 1,2-dicarbonyl compound | Often acid or base-catalyzed, or thermal | The classical and most common method for forming the quinoxaline ring. mdpi.com |

| Catalytic Oxidative Cyclization | o-phenylenediamine, hydroxyl ketone | I₂, DMSO, Room Temperature | An iodine-catalyzed method that generates the 1,2-dicarbonyl species in situ. |

| From Aromatic Alkynes | o-phenylenediamine, aromatic alkyne | Cu(OAc)₂, Cs₂CO₃, 70 °C | A copper-catalyzed cyclocondensation reaction to form 2,3-disubstituted quinoxalines. mdpi.com |

| Green Chemistry Approach | o-phenylenediamine, benzil (B1666583) | Bentonite K-10 clay, Ethanol (B145695), Room Temperature | An environmentally friendly method using a reusable clay catalyst. mdpi.com |

Focus on Symmetrically Bis-Substituted Quinoxaline Architectures and their Research Relevance

Within the broader family of functionalized quinoxalines, those bearing identical substituents at the 2- and 3-positions—known as symmetrically bis-substituted quinoxalines—are of particular research interest. This architectural motif imparts a C2 axis of symmetry to the molecule, which can significantly influence its physical, photophysical, and biological properties.

The synthesis of these compounds typically follows the classical Hinsberg condensation, using a symmetrical 1,2-dicarbonyl compound (a benzil derivative) and an o-phenylenediamine. This approach has been used to create a variety of 2,3-diarylquinoxalines, such as 2,3-bis(4-ethoxyphenyl)quinoxaline and 2,3-bis(4-methylphenyl)benzo[g]quinoxaline. nih.govnih.gov

The relevance of this symmetrical design is multifold. In materials science, symmetry can dictate molecular packing in the solid state, which in turn affects properties like charge transport and luminescence in organic electronics. nih.gov The specific nature and position of the substituents on the flanking phenyl rings also have a profound impact on the molecule's conformation. Crystal structure analyses of various 2,3-diarylquinoxalines reveal that the phenyl rings are twisted out of the plane of the central quinoxaline system. This dihedral angle is sensitive to the electronic and steric nature of the substituents, a feature that can be tuned to control the molecule's three-dimensional shape and electronic conjugation. nih.govnih.gov

Table 2: Comparison of Dihedral Angles in Symmetrically Substituted 2,3-Diarylquinoxalines

| Compound | Substituent on Phenyl Ring | Dihedral Angle(s) between Phenyl and Quinoxaline Planes | Reference |

| 2,3-Bis(4-ethoxyphenyl)quinoxaline | 4-Ethoxy | 39.95° | nih.gov |

| 2,3-Bis(4-methylphenyl)benzo[g]quinoxaline | 4-Methyl | 53.91° and 36.86° | nih.gov |

| 2,3-Diphenylbenzoquinoxaline | None | 43.42° and 46.89° | nih.gov |

Contextualizing 2,3-Bis(4-iodophenyl)quinoxaline within Advanced Quinoxaline Chemistry: Structural Motif and Research Trajectories

The compound this compound fits squarely within the class of symmetrically bis-substituted architectures. While specific, dedicated studies on this particular molecule are not widely reported in mainstream literature, its chemical significance can be readily inferred from its structure. The core value of this compound lies not in its direct application, but in its potential as a highly versatile synthetic intermediate.

The key feature of this molecule is the presence of two iodine atoms, one on each of the para-positions of the phenyl rings. The carbon-iodine bond is a well-established reactive handle in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. wikipedia.org This positions this compound as an ideal building block for constructing more complex, conjugated systems.

Primary research trajectories for this compound would involve leveraging the two iodo-groups in reactions such as:

Sonogashira Coupling: This reaction would couple the di-iodoquinoxaline with terminal alkynes to create extended, linear π-conjugated systems. organic-chemistry.orgrsc.orgsynarchive.com Such molecules are of significant interest for applications in molecular wires, nonlinear optics, and as ligands for advanced materials.

Suzuki Coupling: Reaction with various boronic acids would allow for the introduction of a wide array of aryl or vinyl groups, enabling the synthesis of large, dendritic, or polymeric structures with tailored electronic and photophysical properties.

Heck Coupling: This would enable the introduction of alkene functionalities, further expanding the range of possible molecular architectures.

In essence, this compound serves as a molecular scaffold onto which further complexity can be built in a controlled, symmetrical fashion. Its research relevance is as a precursor to novel materials and complex organic molecules whose properties are ultimately derived from the foundational quinoxaline core.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H12I2N2 |

|---|---|

Molecular Weight |

534.1 g/mol |

IUPAC Name |

2,3-bis(4-iodophenyl)quinoxaline |

InChI |

InChI=1S/C20H12I2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H |

InChI Key |

FNMOCDQWVIOHMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation of 2,3 Bis 4 Iodophenyl Quinoxaline

Spectroscopic Methodologies for Molecular Structure Confirmation

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures in both solution and solid states. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Solution-Phase Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. For 2,3-Bis(4-iodophenyl)quinoxaline, ¹H and ¹³C NMR spectra are crucial for confirming the arrangement of protons and carbon atoms, respectively.

The ¹H NMR spectrum of a related compound, 2,3-bis(4-bromophenyl)quinoxaline, shows signals for the quinoxaline (B1680401) ring protons in the range of δ 7.80-8.18 ppm, while the protons of the diphenyl rings appear at δ 7.42-7.52 ppm. researchgate.net For quinoxaline itself, the protons resonate between δ 7.77 and 9.33 ppm. acgpubs.orgchemicalbook.com

Below is a table summarizing typical NMR data for related quinoxaline structures.

| Nucleus | Chemical Shift (ppm) Range | Moiety |

| ¹H | 7.80 - 8.18 | Quinoxaline Ring |

| 7.42 - 7.52 | Phenyl Rings | |

| ¹³C | 129.16 - 151.86 | Quinoxaline Core & Phenyl Rings |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS would provide an exact mass measurement, confirming the presence of two iodine atoms. The fragmentation pattern observed in the mass spectrum offers additional structural information, revealing how the molecule breaks apart under energetic conditions. For instance, in related brominated quinoxaline derivatives, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) leads to a characteristic M+2 peak in the mass spectrum. researchgate.net A similar isotopic pattern, though less pronounced, would be expected for iodine.

| Technique | Information Provided | Relevance to this compound |

| HRMS | Accurate Mass Measurement | Confirms elemental formula C₂₀H₁₂I₂N₂ |

| Fragmentation Pattern | Provides insights into the stability and connectivity of the molecular framework |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint of the compound.

FT-IR Spectroscopy: In the FT-IR spectra of quinoxaline derivatives, characteristic absorption bands are observed for various functional groups. nih.gov For the core structure, C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. scialert.net The C=N stretching vibration of the pyrazine (B50134) ring and C=C stretching vibrations of the aromatic rings are expected in the 1400-1650 cm⁻¹ region. nih.govscialert.net The C-I stretching vibration would be expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying and differentiating even closely related quinoxaline structures. nih.gov The intensities of certain Raman bands can be related to the extent of π-conjugation within the molecule. nih.gov For quinoxaline derivatives, characteristic Raman bands are observed that can serve as spectroscopic markers. nih.gov

A summary of expected vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Aromatic Stretch | > 3000 |

| C=N Stretch | 1400 - 1650 |

| C=C Aromatic Stretch | 1400 - 1650 |

| C-I Stretch | 500 - 600 |

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details of the molecular packing in the crystal lattice.

Molecular Conformation, Torsion Angles, and Planarity of the Quinoxaline Core

X-ray diffraction studies on similar 2,3-disubstituted quinoxaline derivatives reveal important conformational features. The quinoxaline ring system itself is generally found to be nearly planar. nih.govnih.gov However, the phenyl rings attached at the 2 and 3 positions are typically twisted out of the plane of the quinoxaline core.

For example, in 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the two phenyl rings are twisted relative to the benzoquinoxaline ring system with dihedral angles of 53.91(4)° and 36.86(6)°. nih.gov In 2,3-bis(4-bromophenyl)quinoxaline, the dihedral angles between the benzene (B151609) rings and the quinoxaline system are 57.23(1)° and 36.75(1)°. researchgate.net Similarly, for 2,3-bis(4-chlorophenyl)quinoxaline, these angles are 57.3(2)° and 35.0(2)°. researchgate.net This twisting is a common feature in 2,3-diarylquinoxalines and is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the quinoxaline core.

| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

| 2,3-bis(4-methylphenyl)benzo[g]quinoxaline | 53.91(4) | 36.86(6) |

| 2,3-bis(4-bromophenyl)quinoxaline | 57.23(1) | 36.75(1) |

| 2,3-bis(4-chlorophenyl)quinoxaline | 57.3(2) | 35.0(2) |

Intermolecular Interactions (e.g., C-H⋯π interactions, Halogen Bonds) and Supramolecular Assemblies

In the solid state, molecules of this compound are expected to be held together by a variety of non-covalent interactions, forming a complex supramolecular assembly.

Halogen Bonds: A key feature expected in the crystal structure of this compound is the presence of halogen bonds. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a nitrogen atom from a neighboring quinoxaline ring. The iodine atoms in the molecule, being large and polarizable, are particularly good halogen bond donors. These interactions can be highly directional and play a crucial role in directing the crystal packing. While specific data for the iodo-derivative is not in the provided results, studies on other halogenated quinoxalines confirm the importance of such interactions.

Other potential intermolecular interactions include π-π stacking between the aromatic rings of adjacent molecules. nih.gov The interplay of these various non-covalent forces dictates the final three-dimensional structure of the crystal.

Crystal Packing and Lattice Organization

The crystal packing of 2,3-diarylquinoxalines is dictated by a balance of weak intermolecular forces, including van der Waals forces and, where applicable, C-H···π interactions. In the case of this compound, the large, polarizable iodine atoms are expected to play a significant role in the lattice organization, potentially introducing halogen bonding (I···N or I···π interactions) as a key directional force, a phenomenon noted for its utility in crystal engineering.

An examination of the crystal structures of analogous compounds provides a framework for understanding the probable packing of the iodo derivative. For instance, the crystal structure of 2,3-Bis(4-chlorophenyl)quinoxaline is stabilized by van der Waals forces. researchgate.net Similarly, the packing in 2,3-Bis(4-bromophenyl)quinoxaline is also governed by these non-specific interactions. researchgate.net In the crystal of a related methyl-substituted compound, 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the molecules are linked by C—H···π (arene) interactions, with no evidence of π–π stacking between the aromatic rings. nih.gov

To illustrate the similarities in their lattice structures, the crystallographic data for the chloro- and bromo-analogs are presented below.

Interactive Data Table: Comparative Crystallographic Data of 2,3-Bis(4-halophenyl)quinoxaline Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |

| 2,3-Bis(4-chlorophenyl)quinoxaline | C₂₀H₁₂Cl₂N₂ | Triclinic | P1 | 5.9282 | 11.9737 | 12.0247 | 104.764 | 92.259 | 95.778 | 819.29 | researchgate.net |

| 2,3-Bis(4-bromophenyl)quinoxaline | C₂₀H₁₂Br₂N₂ | Monoclinic | P2₁/c | 12.119 | 5.829 | 12.383 | 90 | 97.48 | 90 | 867.9 | researchgate.net |

Impact of Iodophenyl Substitution on Molecular Geometry, Aromaticity, and Electronic Distribution

The substitution of hydrogen with iodine at the para-position of the phenyl rings has a pronounced effect on the molecule's geometry and electronic landscape. The key geometric parameter in these systems is the dihedral angle between the plane of the central quinoxaline ring system and the planes of the two appended phenyl rings. This twisting is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the quinoxaline core.

In 2,3-Bis(4-chlorophenyl)quinoxaline, the two phenyl rings are twisted out of the plane of the quinoxaline ring system by dihedral angles of 57.3° and 35.0°. researchgate.net The closely related 2,3-Bis(4-bromophenyl)quinoxaline exhibits very similar dihedral angles of 57.23° and 36.75°. researchgate.net This indicates that the size of the halogen atom (from Cl to Br) at the para-position has a minimal effect on the degree of twist, which is primarily dominated by steric repulsion at the ortho-positions. It is therefore reasonable to infer that this compound would display comparable dihedral angles.

The electronic nature of the substituent, however, does influence the electronic distribution. Iodine, being an electron-withdrawing group (though less so than fluorine or chlorine via induction), affects the electron density of the entire π-conjugated system. This can influence the aromaticity of the quinoxaline and phenyl rings. Theoretical DFT studies on similar push-pull quinoxaline systems show that the HOMO and LUMO orbitals are distributed across the molecule, and their energies can be tuned by the electron-donating or electron-withdrawing nature of the substituents. mdpi.com The introduction of iodine atoms is expected to lower the energy of the HOMO and LUMO levels compared to an unsubstituted phenylquinoxaline.

This alteration of electronic distribution is critical for the material's potential applications in organic electronics, where the energy levels govern charge injection and transport properties. mdpi.com

Interactive Data Table: Dihedral Angles in 2,3-Bis(4-substituted-phenyl)quinoxaline Analogs

| Substituent (X) | Compound Name | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Reference |

| -Cl | 2,3-Bis(4-chlorophenyl)quinoxaline | 57.3 | 35.0 | researchgate.net |

| -Br | 2,3-Bis(4-bromophenyl)quinoxaline | 57.23 | 36.75 | researchgate.net |

| -CH₃ | 2,3-Bis(4-methylphenyl)benzo[g]quinoxaline | 53.91 | 36.86 | nih.gov |

Spectroscopic and Photophysical Investigations of 2,3 Bis 4 Iodophenyl Quinoxaline Derivatives

Electronic Absorption Spectroscopy (UV-Vis) Characteristics

The electronic absorption spectra of quinoxaline (B1680401) derivatives are characterized by multiple absorption bands in the UV-visible region, which arise from various electronic transitions within the molecule.

Absorption Maxima and Extinction Coefficients

The UV-Vis absorption spectrum of 2,3-bis(4-iodophenyl)quinoxaline and its derivatives typically exhibits strong absorption bands. For instance, a study on various 2,3-diphenyl quinoxaline derivatives revealed that these compounds generally show absorption maxima in the range of 250-400 nm. researchgate.net While specific data for this compound is not extensively detailed in the provided results, the general trends observed for analogous structures can be informative. For example, the parent quinoxaline molecule has a UV/Visible spectrum available in the NIST WebBook. nist.gov The introduction of phenyl groups at the 2 and 3 positions, and subsequently the iodo-substituents on these phenyl rings, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Quinoxaline Derivative 1a | DMSO | ~350, ~370 | Not Specified |

| Quinoxaline Derivative 2a | DMSO | ~360 | Not Specified |

| Quinoxaline Derivative 3a | DMSO | 356, 369 (shoulder) | 3.03 x 10³, 2.79 x 10³ |

| Quinoxaline Derivative 3c | DMSO | 357, 370 (shoulder) | 2.74 x 10³, 2.71 x 10³ |

This table presents data for various quinoxaline derivatives to illustrate general spectroscopic trends. Specific values for this compound were not available in the search results.

Influence of Iodophenyl Substituents on Electronic Transitions and Band Gap

The presence of iodophenyl substituents at the 2 and 3 positions of the quinoxaline ring system significantly influences the electronic transitions and the energy band gap of the molecule. The iodine atoms, being heavy and electron-withdrawing, can induce several effects. The extension of the π-conjugation by the phenyl rings leads to a decrease in the HOMO-LUMO energy gap, resulting in a red-shift of the absorption bands. This effect is a common strategy for tuning the optical properties of organic molecules. researchgate.net

Fluorescence Spectroscopy and Emission Properties

The fluorescence properties of this compound derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.

Fluorescence Quantum Yield and Excited-State Lifetimes

| Compound | Excitation Wavelength (nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ, ns) |

| Quinoxaline Derivative 4b | 394 | 445 | Not Specified | Not Specified |

| Quinoxaline Derivative 4c | 387 | 425 | Not Specified | Not Specified |

| Quinoxaline Derivative 5b | 442 | 539 | Not Specified | Not Specified |

| Quinoxaline Derivative 5c | 425 | 494 | Not Specified | Not Specified |

This table presents data for various quinoxaline derivatives to illustrate general fluorescence properties. Specific values for this compound were not available in the search results.

Intramolecular Charge Transfer (ICT) Phenomena and Mechanisms

Push-pull molecules, characterized by electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge, often exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.govmdpi.com In this compound, the quinoxaline core can act as the electron-accepting unit, while the iodophenyl groups can have a modulating effect on the electronic properties. The ICT process involves the transfer of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to a highly polarized excited state. nih.govmdpi.com

The efficiency and nature of the ICT can be influenced by the geometry of the molecule. For instance, twisted intramolecular charge transfer (TICT) can occur if there is a significant rotation around the single bond connecting the donor and acceptor moieties in the excited state. nih.gov This can lead to the observation of dual fluorescence, with one band corresponding to a locally excited (LE) state and another, red-shifted band corresponding to the ICT state. arxiv.org The study of ICT phenomena is crucial for the design of molecules with specific nonlinear optical properties and for applications in molecular electronics. mdpi.com

Solvatochromism and Halochromism Studies for Environmental Sensing

Quinoxaline derivatives have been investigated for their potential as environmental sensors due to their solvatochromic and halochromic properties. rsc.org Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) with the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For molecules with a significant change in dipole moment upon excitation, such as those exhibiting ICT, a pronounced solvatochromic shift is often observed. researchgate.net

Halochromism, the change in color upon protonation or interaction with other ions, is another important property for sensing applications. rsc.org For instance, a benzo[g]indolo[2,3-b]quinoxaline derivative has been reported to exhibit pronounced UV/Vis spectral responses depending on the extent of protonation, allowing for the colorimetric detection of acid vapors. rsc.org While specific studies on the solvatochromism and halochromism of this compound were not found, the inherent properties of the quinoxaline scaffold suggest that it could be a promising platform for the development of new chemosensors.

Luminescence Properties and Metal Complexation of Quinoxaline Derivatives

Quinoxaline derivatives are a significant class of heterocyclic aromatic compounds that have garnered considerable attention for their diverse applications, particularly in the realm of optoelectronic materials. researchgate.netresearchgate.net Their inherent electronic properties, combined with the relative ease of their synthesis and modification, make them promising candidates for a variety of light-emitting and charge-transporting applications. researchgate.netmdpi.com The fusion of a benzene (B151609) and pyrazine (B50134) ring in the quinoxaline core creates a versatile platform for the development of materials with tailored photophysical characteristics. researchgate.net

Quinoxaline derivatives have demonstrated significant potential as materials for organic light-emitting diodes (OLEDs). researchgate.netmdpi.combenthamscience.com They can function as electron transporters, hole transporters, or as host and guest materials within the emissive layer of an OLED device. google.com The electron-accepting nature of the quinoxaline moiety makes these compounds particularly suitable for electron transport layers (ETLs). nih.gov

Several studies have highlighted the use of quinoxaline derivatives in achieving efficient electroluminescence. For instance, devices fabricated using certain quinoxaline derivatives as both hole-transporters and emitters have resulted in intense green light emission. acs.org The introduction of bulky and rigid aromatic groups, such as pyrene (B120774) and carbazole, can enhance the glass transition temperature of these materials, improving the thermal stability of the resulting OLEDs. acs.org

Furthermore, quinoxaline-based compounds are being explored as advanced phosphor materials. samaterials.com Phosphors are substances that exhibit luminescence, emitting light when exposed to radiant energy. samaterials.com In the context of solid-state lighting, phosphors are crucial for converting the blue light from an LED chip into a broad spectrum of visible light to create white light. samaterials.comcapes.gov.br The tunability of the emission color of quinoxaline derivatives makes them attractive for developing new phosphor materials. nih.gov For example, some iridium(III) complexes incorporating substituted quinoxaline ligands have been shown to emit in the red region of the spectrum, which is essential for high-quality white light generation. capes.gov.brnih.gov

The versatility of the quinoxaline core allows for its incorporation into various architectures, including donor-acceptor (D-A) systems, which are promising for a range of optoelectronic applications. researchgate.net Indolo[2,3-b]quinoxaline derivatives, for example, have been utilized in deep-red OLEDs. benthamscience.com

Here is an interactive data table summarizing the application of quinoxaline derivatives in OLEDs:

| Derivative Type | Role in OLED | Emission Color | Key Features | Reference |

| Quinoxaline with triarylamine and fluorophores | Hole-transporter and emitter | Green | Tunable photophysical and thermal properties | acs.org |

| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Yellow host material | Yellow | Bipolar (good electron and hole transport) | researchgate.net |

| Iridium(III) complexes with quinoxaline ligands | Emitter | Red | High quantum efficiencies | nih.gov |

| Indolo[2,3-b]quinoxaline derivatives | Emitting layer | Deep-Red | Utilized in deep-red OLEDs | benthamscience.com |

| Quinoxaline derivatives with amino substituents | Electron transporting layer | - | Enhanced thermal stability | google.com |

The introduction of substituents onto the quinoxaline core is a powerful strategy for tuning its photophysical properties, including emission wavelength and quantum efficiency. The iodophenyl group, in particular, offers a route to modify these characteristics. While direct studies on the specific effect of iodophenyl modification on this compound are not extensively detailed in the provided search results, general principles of substituent effects on quinoxaline derivatives can be applied.

The electronic nature of the substituent plays a crucial role. Electron-donating groups tend to decrease the fluorescence quantum efficiency, and the photoluminescence can be significantly affected by the polarity of the solvent. acs.org Conversely, the strategic placement of electron-donating and electron-accepting groups can be used to fine-tune the intramolecular charge transfer (ICT) character of the excited state, thereby influencing the emission color. nih.gov By systematically varying the donor and acceptor moieties in D-π-A type quinoxaline derivatives, researchers have been able to achieve emission colors spanning the entire visible spectrum, from pure blue to orange-red. nih.gov

Furthermore, metal complexation offers another avenue for tuning emission properties. The coordination of quinoxaline derivatives to metal centers, such as iridium(III), can lead to highly efficient phosphorescence. nih.gov The nature of the ancillary ligands in these complexes also provides a means to subtly adjust the emission wavelength. For example, by carefully selecting the coordinating ligands, the phosphorescent peak of iridium complexes with quinoxaline ligands can be fine-tuned from 622 to 649 nm. nih.gov

The synthesis of various quinoxaline derivatives through methods like palladium-catalyzed cross-coupling reactions allows for the systematic introduction of different functional groups, including those containing iodine, to study their impact on photophysical properties. researchgate.net

Here is an interactive data table illustrating strategies for tuning emission in quinoxaline derivatives:

| Modification Strategy | Effect on Emission | Mechanism | Example | Reference |

| Introduction of electron-donating amines | Decreased fluorescence quantum efficiency | Increased non-radiative decay pathways | Quinoxalines with more electron-donating amines | acs.org |

| Varying donor and acceptor groups in D-π-A systems | Tuning of emission color across the visible spectrum | Modulation of intramolecular charge transfer (ICT) | Combining different donors (carbazole, DMAC, PXZ) with quinoxaline acceptors | nih.gov |

| Metal complexation with Iridium(III) | Highly efficient red phosphorescence | Metal-to-ligand charge transfer (MLCT) and π-π* transitions | Iridium(III) complexes with orthometalated quinoxaline ligands | nih.gov |

| Introduction of extended π-conjugation | Red-shift in emission maxima | Lowering of the LUMO energy level | Pyrazino[2,3-g]quinoxaline derivatives | clockss.org |

Two-Photon Absorption (TPA) Cross-Sections and Potential for Multiphoton Applications

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This phenomenon has significant potential in applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy. mdpi.com

The synthesis of chromophores with branched structures and varying π-conjugation linkers (e.g., alkenes vs. alkynes) is a common strategy to enhance TPA cross-sections. ucf.edu For instance, studies on triply branched alkene and alkyne systems have shown that the nature of the π-bridge significantly influences the TPA response. ucf.edu

Quinoxaline derivatives have been incorporated into systems designed for multiphoton absorption. For example, the development of water-soluble two-photon photoinitiators based on various chromophores is an active area of research for applications like 3D hydrogel fabrication. mdpi.com The electron-accepting nature of the quinoxaline unit makes it a suitable component in the design of TPA-active molecules. nih.gov

Research into push-pull derivatives based on a 2,4'-biphenylene linker with quinoxaline as the electron-withdrawing part has provided insights into their nonlinear optical properties. nih.gov Theoretical calculations, such as (TD-)DFT, are often employed to predict and understand the TPA behavior of these molecules. nih.gov

Although detailed experimental TPA cross-section values for this compound are not provided, the general principles of molecular design for efficient TPA suggest that this compound, with its potential for modification and incorporation into larger conjugated systems, could be a candidate for further investigation in the field of multiphoton applications.

Theoretical and Computational Chemistry Studies on 2,3 Bis 4 Iodophenyl Quinoxaline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules like 2,3-Bis(4-iodophenyl)quinoxaline. These calculations help in understanding the molecule's reactivity, stability, and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability.

The iodine atoms in this compound, being electronegative, are expected to lower the HOMO and LUMO energy levels compared to the unsubstituted 2,3-diphenylquinoxaline (B159395). This would also influence the energy gap, which in turn affects the molecule's electronic absorption and emission properties. A smaller energy gap typically leads to absorption at longer wavelengths.

To illustrate the expected trend, the following table presents calculated HOMO, LUMO, and energy gap values for some related quinoxaline (B1680401) derivatives from the literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,3-diphenylquinoxaline | -5.60 | -3.04 | 2.56 |

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.83 | -3.16 | 2.67 |

Note: The values are based on DFT calculations for analogous compounds and are intended to provide a general understanding of the electronic properties. researchgate.net

The distribution of molecular orbitals provides a visual representation of the electron density in different parts of the molecule. In 2,3-diphenylquinoxaline derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, often involving the quinoxaline core and the phenyl rings. The LUMO, on the other hand, is generally distributed over the electron-deficient regions. For this compound, it is anticipated that the HOMO would have significant contributions from the quinoxaline moiety and the iodophenyl groups, while the LUMO would be distributed across the quinoxaline core.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including their conformational changes and flexibility. nih.govnih.gov For a molecule like this compound, MD simulations can provide insights into the rotational freedom of the iodophenyl groups relative to the quinoxaline plane.

Computational Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, UV-Vis, Fluorescence)

Computational methods can predict various spectroscopic properties of molecules, which can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can be used to predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. These predictions can help in assigning the peaks observed in experimental IR and Raman spectra. ias.ac.in

UV-Vis and Fluorescence: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. nih.govwu.ac.th The calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions. For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the heavy iodine atoms may also influence the photophysical properties, potentially promoting intersystem crossing and affecting the fluorescence quantum yield. The predicted spectra for related quinoxaline derivatives show good agreement with experimental data, suggesting that TD-DFT can be a reliable tool for understanding the optical properties of this compound. researchgate.net

Molecular Docking and Binding Affinity Predictions for Specific Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While there are no specific molecular docking studies reported for this compound, research on other quinoxaline derivatives has demonstrated their potential to interact with various biological targets, including enzymes like α-glucosidase and DNA gyrase. nih.govnih.gov In these studies, quinoxaline derivatives have been shown to fit into the active sites of these proteins, forming hydrogen bonds and other non-covalent interactions with key amino acid residues.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) |

| Diphenylquinoxaline-6-carbohydrazide hybrid | α-glucosidase | -5.802 |

| 6-morpholinosulfonylquinoxaline derivative | S. aureus DNA gyrase | - |

| 2,3-diphenylquinoxaline derivative | β-tubulin | - |

Note: The binding energies are for different quinoxaline derivatives and not for this compound itself. The data is presented to show the potential of the quinoxaline scaffold in interacting with biological targets. nih.govresearchgate.net

Applications in Advanced Materials Science and Optoelectronics

Development of Molecular Probes and Chemosensors

Quinoxaline (B1680401) derivatives are widely recognized for their potential in the development of molecular probes and chemosensors due to their inherent fluorescence and sensitivity to their chemical environment. nih.govrsc.orgresearchgate.net The electron-deficient quinoxaline core often serves as the signaling unit in a sensor molecule, where interactions with an analyte modulate its photophysical properties, leading to a detectable change in color or fluorescence. nih.gov

The design of fluorescent probes based on the quinoxaline framework is a prominent area of research. These probes are engineered to detect a variety of analytes, including metal cations, anions, and biologically relevant molecules like proteins. rsc.orgresearchgate.netnih.gov For instance, quinoxaline-based chemosensors have been developed for the selective detection of ions such as Fe³⁺, Cu²⁺, and Hg²⁺. nih.govresearchgate.net In a typical design, a receptor unit capable of selectively binding a target ion is attached to the quinoxaline fluorophore. This binding event alters the electronic structure of the quinoxaline core, resulting in a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength. nih.govnih.gov

A recently developed quinoxaline fluorescent probe, QPDMT, was designed for the detection of the acetate (B1210297) ion (AcO⁻) and demonstrated a low detection limit of 30 nM with a "turn-on" fluorescence response. nih.gov Another study reported a quinoxaline-derived sensor that exhibited high selectivity for Fe³⁺, functioning as a "turn-off" fluorescent sensor. researchgate.net Furthermore, the compound 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) has shown promise as a fluorescent probe for estimating the polarity of protein binding sites due to its full-color solvatochromic fluorescence. rsc.org

While direct studies on 2,3-Bis(4-iodophenyl)quinoxaline as a fluorescent probe are not extensively documented, its structure offers significant potential. The iodine atoms can serve as reactive handles for introducing specific ion-binding moieties through well-established cross-coupling reactions. This would allow for the rational design of sensors targeting specific analytes.

The selectivity and sensitivity of quinoxaline-based sensors are governed by the interplay between the analyte-binding unit (receptor) and the quinoxaline signaling unit. Selectivity is achieved by designing a receptor with a specific affinity for a particular analyte. The sensitivity is related to how efficiently the binding event is translated into a measurable optical signal.

Several mechanisms are employed to achieve this signal transduction:

Photoinduced Electron Transfer (PET): In many "turn-off" sensors, the quinoxaline fluorophore is quenched by an electron-rich receptor in the free state. Upon binding to a cation, the receptor's electron-donating ability is suppressed, which inhibits the PET process and "turns on" the fluorescence.

Intramolecular Charge Transfer (ICT): The electronic properties of the quinoxaline system can be modulated by attaching electron-donating or electron-withdrawing groups. Analyte binding can alter the degree of ICT, leading to shifts in the absorption and emission spectra.

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence emission.

For this compound, the heavy iodine atoms could influence the photophysical properties of the quinoxaline core through the "heavy atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state. This could potentially be exploited in the design of phosphorescent or ratiometric sensors.

Table 1: Examples of Quinoxaline-Based Fluorescent Probes and Their Sensing Characteristics

| Quinoxaline Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Response Type |

|---|---|---|---|---|

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching | 42 ppb | Turn-off nih.gov |

| QPDMT | AcO⁻ | Reaction-based cleavage | 30 nM | Turn-on nih.gov |

| PQX | Solvent Polarity / Protein Sites | Solvatochromism | Not Applicable | Colorimetric/Fluorometric Shift rsc.org |

Components for Organic Electronic Devices

The electron-deficient nature of the quinoxaline ring system makes its derivatives highly suitable for applications in organic electronics, where they primarily function as electron-transporting or electron-accepting materials. nih.govqmul.ac.uk The ability to modify the structure at the 2, 3, and other positions allows for the fine-tuning of energy levels (HOMO/LUMO), charge carrier mobility, and morphological properties. google.com

Quinoxaline derivatives are versatile materials for OLEDs and can be used in various layers, including the electron-transporting layer (ETL), the hole-blocking layer (HBL), or as a host or emitter in the emissive layer (EML). nih.govgoogle.comrsc.org Their high electron affinity facilitates efficient electron injection and transport. For example, 2,3-bis(4-chlorophenyl)quinoxaline, a close structural analog of this compound, has been explored as an electron-transport material, demonstrating high thermal stability and good film-forming ability. researchgate.net

The 2,3-diphenylquinoxaline (B159395) framework provides thermal and morphological stability, which is crucial for device longevity. google.com In the case of this compound, the presence of heavy iodine atoms is particularly significant. The heavy atom effect can enhance spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet excitons. This property makes the compound a promising candidate as a host material for phosphorescent emitters (PhOLEDs), which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. Furthermore, such derivatives could potentially act as heavy-atom-free thermally activated delayed fluorescence (TADF) emitters or even as phosphorescent emitters themselves, likely in the red or near-infrared region of the spectrum. rsc.org

Table 2: Performance of Selected OLEDs Employing Quinoxaline Derivatives

| Quinoxaline Derivative Role | Device Structure Component | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Emission Color |

|---|---|---|---|---|

| Fluorene-bridged quinoxaline | Blue Emitter | 1.58% | Not Reported | Blue nih.gov |

| PTZ-TTPZ (TADF Emitter) | Emitter | 15.3% | 41.0 lm W⁻¹ | Sky-blue rsc.org |

In the field of organic photovoltaics (OPVs), there is a high demand for electron-accepting materials to pair with electron-donating polymers in the active layer of the device. Quinoxaline derivatives have emerged as excellent building blocks for non-fullerene acceptors (NFAs) due to the strong electron-withdrawing nature of the quinoxaline core. rsc.orgacs.orgnih.gov This property helps to establish a suitable LUMO energy level for efficient electron transfer from the donor material upon photoexcitation. acs.org

The development of quinoxaline-based acceptors has led to significant advances in OPV performance, with power conversion efficiencies (PCEs) approaching 20%. nih.gov The design strategy often involves creating a D-A-π-A or A-D-A type structure, where the quinoxaline unit acts as the central acceptor (A) core. acs.orgnih.gov The properties of the terminal groups are critical for tuning the material's absorption spectrum, energy levels, and molecular packing in the solid state, which in turn dictates the efficiency of exciton (B1674681) dissociation and charge transport. figshare.com

For this compound, the combination of the electron-deficient quinoxaline core and the tunable iodophenyl side groups makes it a molecule of interest for OPV applications. The iodine atoms could influence intermolecular interactions (e.g., through halogen bonding) and affect the thin-film morphology, which is a key determinant of device performance. The high electron affinity of the core is beneficial for creating a large driving force for charge separation when paired with a suitable polymer donor.

Photoinitiators for Advanced Photopolymerization Processes

Photopolymerization is a process where liquid monomers and oligomers are converted into solid polymers upon exposure to light. This technology requires photoinitiators, which are molecules that absorb light and generate reactive species (radicals or cations) to initiate polymerization. Quinoxaline derivatives have been identified as potential photoinitiators, particularly for visible light-induced polymerization. mdpi.comresearchgate.net

Most quinoxaline-based photoinitiators function via a Type II mechanism. daneshyari.com In this process, the quinoxaline molecule absorbs a photon to reach an excited state. It then interacts with a co-initiator (typically a hydrogen donor like an amine or a thiol) through a photoinduced electron transfer (PET) or hydrogen abstraction process to generate the initiating free radicals. daneshyari.commdpi.comsjtu.edu.cn The efficiency of these systems is comparable to that of commercial photoinitiators like camphorquinone, especially when used in dental composites. mdpi.comnih.gov

The compound this compound presents an intriguing possibility for a hybrid photoinitiator. The quinoxaline core can participate in the established Type II hydrogen abstraction mechanism. sjtu.edu.cn Additionally, the carbon-iodine (C-I) bond is known to be relatively weak and can undergo homolytic cleavage upon exposure to UV light to generate a carbon-centered radical and an iodine radical. This unimolecular cleavage is characteristic of a Type I photoinitiator. Therefore, this compound could potentially initiate polymerization through both Type I and Type II pathways, making it a versatile photoinitiator for various applications, from dental resins to 3D printing. mdpi.commdpi.com

Table 3: Polymerization Efficiency of Selected Quinoxaline-Based Photoinitiating Systems

| Photoinitiator | Co-initiator | Monomer | Light Source | Final Conversion |

|---|---|---|---|---|

| 2,3-Diphenylquinoxaline (QNX-1) | MDEA | TMPTA | UV Lamp | ~55% mdpi.com |

| 6H-indolo[2,3-b]quinoxaline | PTAA | TMPTA | Visible Light | High Rate (Comparable to CQ) mdpi.com |

| SQ1 (Thioether-Quinoxaline) | EDB | HDDA | UV Lamp | >90% sjtu.edu.cn |

Table of Mentioned Chemical Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| QPDMT | o-(4-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)vinyl)phenyl) dimethylaminothiophene ester |

| PQX | 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline |

| Acenaphtoquinoxaline | Acenaphtho[1,2-b]quinoxaline |

| 2,3-bis(4-chlorophenyl)quinoxaline | 2,3-bis(4-chlorophenyl)quinoxaline |

| PTZ-TTPZ | 10-(4-(5,6,7,8-tetrahydrophenazin-2-yl)phenyl)-10H-phenothiazine |

| Camphorquinone | (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione |

| QNX-1 | 2,3-Diphenylquinoxaline |

| MDEA | N-Methyldiethanolamine |

| TMPTA | Trimethylolpropane triacrylate |

| PTAA | (Phenylthio)acetic acid |

| SQ1 | 2,3-bis(4-(phenylthio)phenyl)quinoxaline |

| EDB | Ethyl 4-(dimethylamino)benzoate |

| HDDA | 1,6-Hexanediol diacrylate |

Building Blocks for Covalent Organic Frameworks (COFs) and Porous Materials

The quest for novel materials with tailored porosity and functionality has led to the development of Covalent Organic Frameworks (COFs) and other porous organic polymers (POPs). These materials are constructed from molecular building blocks linked by strong covalent bonds, forming crystalline, porous structures with high thermal stability and low density. The strategic selection of organic building blocks is paramount in dictating the topology, porosity, and ultimate function of the resulting material. In this context, "this compound" emerges as a highly promising, albeit not yet extensively documented, monomer for the synthesis of advanced porous materials.

The inherent properties of the "this compound" molecule make it an ideal candidate for the construction of COFs and POPs. The presence of two iodine atoms at the para-positions of the phenyl rings provides reactive sites for a variety of cross-coupling reactions, which are the cornerstone of COF and POP synthesis. Reactions such as the Sonogashira-Hagihara, Suzuki, and Yamamoto couplings can be employed to link these di-iodo monomers with complementary multi-topic linkers to form extended, porous networks.

While direct reports on the use of "this compound" in the synthesis of COFs were not prominent in the surveyed literature, the successful fabrication of quinoxaline-based porous materials from other derivatives underscores the potential of this compound class. For instance, a novel quinoxaline-based porous organic polymer (Q-POP) has been successfully synthesized through the free-radical copolymerization of an allyl-substituted quinoxaline derivative with divinylbenzene. nih.govrsc.org This Q-POP demonstrated a high surface area, hierarchical porosity, and excellent thermal and chemical stability. nih.govrsc.org Such findings highlight the robustness of the quinoxaline core in forming stable porous architectures.

Furthermore, the first two-dimensional quinoxaline-based COF has been reported, showcasing the viability of this heterocyclic system in creating highly ordered, nanoporous frameworks. nih.gov This pioneering work opens the door for the exploration of other quinoxaline derivatives, such as "this compound," as building blocks for next-generation COFs with potentially unique electronic and catalytic properties.

The anticipated characteristics of a COF constructed from "this compound" are noteworthy. The quinoxaline unit itself is known for its electron-accepting nature, which could imbue the resulting porous material with interesting optoelectronic properties. When combined with an electron-donating linker, a donor-acceptor (D-A) type COF could be formed, which is a sought-after architecture for applications in organic electronics, photocatalysis, and sensing.

The synthesis of such a COF would likely involve a palladium-catalyzed cross-coupling reaction between "this compound" and a co-monomer with terminal alkyne or boronic acid functionalities. The precise control over the reaction conditions would be crucial to achieve a highly crystalline and porous material. The table below outlines the potential synthesis and properties of a hypothetical COF derived from "this compound."

Table 1: Hypothetical COF Synthesis and Properties

| Property | Description |

|---|---|

| COF Name | Qx-Ph-COF (Quinoxaline-Phenyl COF) |

| Monomers | 1. This compound (A2) 2. 1,3,5-Triethynylbenzene (B3) |

| Linkage | Sonogashira Cross-Coupling |

| Predicted Topology | Hexagonal (2D) |

| Expected Pore Size | 1.5 - 2.5 nm |

| Predicted BET Surface Area | > 1000 m²/g |

| Potential Applications | Gas storage, catalysis, organic electronics |

The data in the table above is a projection based on the known principles of COF design and the properties of the constituent building blocks. Experimental validation is necessary to confirm these characteristics.

Mechanistic Studies of Biological Interactions in Vitro Research Focus

Molecular Interactions with Biological Macromolecules: Nucleic Acids

The planar aromatic structure of the quinoxaline (B1680401) ring system is a common feature in molecules that interact with DNA. These interactions can occur through various modes, including intercalation, groove binding, or electrostatic interactions, leading to the disruption of DNA replication and transcription processes.

While many quinoxaline derivatives are known to be DNA intercalators, specific studies detailing the DNA intercalation mechanism and binding mode of 2,3-Bis(4-iodophenyl)quinoxaline are not extensively available in the public research domain. Generally, quinoxaline compounds, such as the well-studied echinomycin (B1671085), are capable of bis-intercalation, where two quinoxaline rings insert themselves between DNA base pairs at two separate locations. This is often facilitated by a peptide or other linker molecule. For simpler 2,3-diarylquinoxalines, a mono-intercalation or groove-binding mode is more commonly proposed. Spectroscopic methods like UV-Vis, fluorescence, and circular dichroism, combined with molecular docking studies, are typically employed to analyze these binding events. However, specific binding constants and detailed structural information for the interaction of this compound with DNA are not prominently reported.

The substitution pattern on the phenyl rings of 2,3-diarylquinoxalines can significantly influence their DNA binding properties. The presence of the bulky, electron-withdrawing iodine atoms at the para-position of the phenyl rings in this compound is expected to have a pronounced effect. These bulky substituents may sterically hinder the molecule's ability to fully insert itself between DNA base pairs, potentially favoring a groove-binding mode over intercalation. Furthermore, the electronic properties of the iodine atoms can alter the molecule's electrostatic potential and ability to form hydrogen bonds or other non-covalent interactions with the DNA backbone or base pairs, thereby affecting both the affinity and sequence specificity of binding. Comparative studies with non-iodinated or differently substituted analogs would be necessary to precisely quantify the influence of the iodophenyl groups, but such specific comparative data for this compound is not readily found in the literature.

Enzyme Inhibition and Molecular Target Identification

Beyond DNA, quinoxaline derivatives have been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Quinoxaline-based compounds have been explored for their antiviral properties. One potential target is the Influenza A virus non-structural protein 1 (NS1A), which is a multifunctional protein essential for viral replication and evasion of the host immune response. While some quinoxaline derivatives have shown inhibitory activity against NS1A, specific data on the inhibitory potential and structure-activity relationships of this compound against this protein are not specifically documented in available research. Structure-activity relationship studies on related compounds often suggest that the nature and position of substituents on the phenyl rings are critical for potent inhibition.

The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds, including quinoxalines. A key target in the malaria parasite Plasmodium falciparum is the subtilisin-like protease 1 (PfSUB1), which is crucial for the egress of merozoites from host erythrocytes. Inhibition of PfSUB1 represents a promising strategy for antimalarial drug development. Although the broader class of quinoxalines has been screened against various malarial targets, specific studies demonstrating the inhibition of PfSUB1 by this compound and detailing its inhibitory concentration are not found in the current body of scientific literature.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer and other diseases. Consequently, HDAC inhibitors have emerged as an important class of anticancer agents. The quinoxaline scaffold has been utilized in the design of novel HDAC inhibitors. However, there is no specific information available in the scientific literature to suggest that this compound has been specifically investigated or identified as a modulator of HDAC activity.

Mechanistic Investigations of In Vitro Antimicrobial Effects

The antimicrobial potential of the quinoxaline core is well-documented, with numerous studies dedicated to understanding how these compounds inhibit the growth of pathogenic microbes. nih.govresearchgate.net These investigations are crucial for the development of new antimicrobial agents that can combat resistant strains.

Proposed Modes of Action against Bacterial and Fungal Strains

While specific studies on this compound are not available, research on analogous quinoxaline derivatives provides insight into potential mechanisms. For many quinoxaline compounds, particularly their 1,4-di-N-oxide derivatives, the proposed mode of action involves bioreduction. nih.govmdpi.com This process, which occurs within the microbial cell, can lead to the generation of reactive oxygen species (ROS) and other radical species that damage cellular components, including DNA. mdpi.comresearchgate.net This DNA damage can trigger the bacterial SOS response, ultimately leading to cell death. mdpi.com The general antibacterial action of quinoxalines has been observed against both Gram-positive and Gram-negative bacteria. researchgate.net Some derivatives have also shown the ability to disrupt the bacterial cell wall and membrane integrity. researchgate.net

For antifungal activity, the mechanisms are also believed to be linked to the disruption of fundamental cellular processes. Studies on various quinoxaline derivatives have reported promising activity against fungal strains like Candida albicans and Aspergillus fumigatus. researchgate.netresearchgate.net The precise molecular targets can vary depending on the specific substitutions on the quinoxaline scaffold.

Structure-Activity Relationship (SAR) Studies for Elucidating Mechanistic Principles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the broader class of quinoxaline derivatives, several key SAR principles have been established. mdpi.comnih.gov The type and position of substituents on both the benzo and pyrazine (B50134) rings of the quinoxaline system can dramatically alter antimicrobial potency and spectrum. mdpi.com For instance, the introduction of electron-withdrawing groups at certain positions can enhance activity, potentially by facilitating the bioreductive activation required for the mechanism of action. mdpi.com

In the context of 2,3-diarylsubstituted quinoxalines, the nature of the aryl groups at the 2 and 3 positions is a critical determinant of activity. nih.gov However, without specific experimental data for the 4-iodo derivative, any discussion on its SAR remains speculative. Comparative studies with analogs, such as the 4-chloro or 4-methoxy-phenyl derivatives, would be necessary to elucidate the specific contribution of the iodine atom to the antimicrobial mechanism. nih.govresearchgate.net

Elucidation of Molecular Mechanisms in Other In Vitro Biological Models

Beyond antimicrobial effects, quinoxalines are investigated for a range of other biological activities, including anticancer and antiparasitic properties. The underlying mechanisms in these models often share common principles with antimicrobial action, such as the induction of oxidative stress and interaction with nucleic acids or key enzymes.

Role of N-Oxide Derivatives as Prodrugs and their Activation Pathways

Quinoxaline N-oxides, particularly 1,4-di-N-oxides (QdNOs), are frequently investigated as prodrugs. mdpi.comfrontiersin.org The N-oxide moieties are generally crucial for their biological activity, as the corresponding N-deoxygenated metabolites often show significantly reduced or no activity. nih.gov The activation of these prodrugs is thought to occur via enzymatic reduction, which is more pronounced in the hypoxic environments characteristic of solid tumors or certain anaerobic bacteria. frontiersin.orgnih.gov This selective reduction leads to the formation of cytotoxic radical species that can cause DNA strand breaks. mdpi.com While this is a well-established mechanism for many quinoxaline N-oxides, there is no specific information available regarding the synthesis or activation of a this compound N-oxide derivative.

Biochemical Basis of Antitrypanosomal and Antifungal Efficacy

The efficacy of certain quinoxaline derivatives against parasites like Trypanosoma and various fungi is an active area of research. For antitrypanosomal activity, studies on related compounds suggest that the mechanism may involve the inhibition of essential parasite-specific enzymes or pathways, such as mitochondrial dehydrogenases. frontiersin.org In some cases, these compounds induce morphological and ultrastructural changes in the parasite, including mitochondrial swelling and disruption of the cell cycle, ultimately leading to apoptosis-like cell death. nih.gov

Similarly, the antifungal efficacy of quinoxalines is tied to their specific chemical structures. nih.govmdpi.com Some derivatives have demonstrated potent activity against clinically relevant fungi. researchgate.netresearchgate.net The biochemical basis often involves interfering with critical cellular functions, but the exact targets for most derivatives, including the hypothetical activity of this compound, have not been determined.

Future Research Directions and Outlook for 2,3 Bis 4 Iodophenyl Quinoxaline

Advancements in Sustainable and Scalable Synthesis of Complex Quinoxaline (B1680401) Architectures

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. ekb.eg For quinoxaline derivatives, traditional synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions and catalysts. nih.govresearchgate.netorientjchem.org Future research will likely focus on greener and more scalable approaches.

Recent advancements have highlighted catalyst-free methods, such as the one-minute synthesis of quinoxalines in methanol (B129727) at room temperature, which has been successfully scaled up to a 10-gram scale. researchgate.net The use of water as a solvent in the absence of a catalyst also presents a green alternative for the synthesis of quinoxaline and its derivatives. semanticscholar.org Other sustainable strategies include the use of recyclable catalysts like alumina-supported heteropolyoxometalates and SO3H-functionalized metal-organic frameworks, which allow for high yields under mild, heterogeneous conditions. researchgate.netrsc.org Microwave-assisted synthesis and the use of eco-friendly solvents are also gaining traction as they can significantly reduce reaction times and environmental impact. mtieat.orgrsc.org The exploration of these and other novel catalytic systems will be crucial for the large-scale and sustainable production of complex quinoxaline architectures like 2,3-Bis(4-iodophenyl)quinoxaline. researchgate.net

Rational Design of Next-Generation Functional Materials with Tunable Optoelectronic Properties

Quinoxaline derivatives are recognized for their potential in organic electronics, serving as electron-transport materials in organic light-emitting diodes (OLEDs) due to their thermal stability and good film-forming ability. researchgate.net The iodophenyl groups in this compound offer a unique handle for tuning the optoelectronic properties of the molecule. The position and nature of substituents on the quinoxaline ring can significantly influence the intramolecular charge transfer (ICT) and, consequently, the material's color and nonlinear optical (NLO) properties. mdpi.com

Future research will likely involve the systematic modification of the this compound core to create a library of materials with tailored properties. For instance, introducing various electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby fine-tuning the absorption and emission spectra. nih.gov The investigation of how different spatial arrangements of the quinoxaline planes affect electronic communication will also be a key area of study. nih.gov This rational design approach, guided by computational modeling, will pave the way for next-generation functional materials for applications in OLEDs, sensors, and other optoelectronic devices.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

Quinoxaline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and antiparasitic properties. nih.govnih.goveurekaselect.com The this compound scaffold holds significant potential for the discovery of novel therapeutic agents. The presence of iodine atoms allows for potential halogen bonding interactions with biological targets, a feature that can be exploited in drug design.

Future research will focus on identifying novel biological targets for this class of compounds. This can be achieved through high-throughput screening against various cell lines and protein targets. For instance, quinoxaline derivatives have shown promise as inhibitors of protein kinases, which are crucial in cancer development. researchgate.netnih.gov Some derivatives have also been identified as inhibitors of the influenza NS1A protein. nih.gov Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity. nih.govnih.gov For example, studies have shown that the nature and position of substituents on the quinoxaline ring can significantly impact the compound's efficacy and selectivity. nih.govmdpi.com Further investigations into the mechanisms of action, including how these compounds induce apoptosis or arrest the cell cycle, will provide valuable insights for developing more effective and targeted therapies. nih.govresearchgate.net

Integration of Advanced Computational Methods for Predictive Modeling and Rational Compound Design

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. nih.gov For this compound, computational methods can be employed to predict a wide range of properties and guide the rational design of new derivatives. asianpubs.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the structural and electronic properties of the molecule, including its molecular geometry, vibrational frequencies, and electronic spectra. asianpubs.org These calculations can also predict the molecule's reactivity, identifying electrophilic and nucleophilic sites through analyses like Molecular Electrostatic Potential (MESP) and Fukui functions. asianpubs.org For drug design, molecular docking studies can predict the binding affinity and mode of interaction of quinoxaline derivatives with specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to assess the drug-likeness of new compounds at an early stage of development, reducing the time and cost associated with experimental studies. rsc.orgasianpubs.org

Potential for Hybrid Materials and Supramolecular Assemblies Incorporating the Iodophenyl Quinoxaline Core

The concept of hybrid materials, which combine different chemical entities to achieve synergistic or novel properties, is a rapidly growing area of research. nih.gov The this compound core is an excellent building block for creating such materials. The iodine atoms provide a reactive site for further functionalization through cross-coupling reactions, allowing for the attachment of other functional moieties.

Future research could explore the synthesis of hybrid molecules that link the this compound scaffold to other pharmacophores, such as oxadiazoles (B1248032) or triazoles, to create compounds with enhanced biological activity. nih.govmdpi.com The rigid and planar nature of the quinoxaline core also makes it suitable for the construction of supramolecular assemblies. Through non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding, these molecules can self-assemble into well-defined nanostructures with unique properties. The ability of the quinoxaline ring to participate in weak C-H···π interactions has been observed in the crystal structure of a related compound. nih.gov The design and synthesis of such hybrid materials and supramolecular structures could lead to advancements in areas such as drug delivery, catalysis, and molecular recognition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,3-bis(4-iodophenyl)quinoxaline, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation of 1-(4-iodophenyl)-2-(4-iodophenyl)ethane-1,2-dione with o-phenylenediamine in refluxing ethanol (5–7 hours), yielding ~74% after recrystallization from THF . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1:1 molar ratio of diketone to diamine). Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) may enhance efficiency for analogous quinoxalines, avoiding metal catalysts .

Q. How can the crystal structure and molecular conformation of this compound be characterized?

- Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For analogous bromophenyl derivatives, dihedral angles between quinoxaline and aryl rings range from 55–65°, influencing packing via van der Waals interactions . Data refinement should include riding H-atoms (N–H: 0.86 Å, C–H: 0.93–0.96 Å) and anisotropic displacement parameters for non-H atoms .

Q. What spectroscopic techniques are suitable for confirming the structure of this compound?

- Answer :

- 1H/13C NMR : Look for aryl proton signals at δ 7.2–8.0 ppm (split patterns depend on substituents) and quinoxaline carbons at δ 140–160 ppm .

- IR : Characteristic C–N stretches near 1555–1599 cm⁻¹ and C–I vibrations at ~500 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (C₂₀H₁₂I₂N₂: ~598 g/mol) .

Advanced Research Questions

Q. How do substituents on the aryl rings influence the electronic properties of 2,3-bis(aryl)quinoxaline derivatives?

- Answer : Electron-withdrawing groups (e.g., I, Br) lower LUMO levels, enhancing electron injection into semiconductors like TiO₂. For example, iodophenyl groups increase conjugation and reduce aggregation in optoelectronic applications . Density functional theory (DFT) calculations can quantify substituent effects on HOMO/LUMO gaps .

Q. What strategies mitigate data contradictions in thermal stability assessments of quinoxaline-DNA complexes?

- Answer : Thermal denaturation assays (via UV-Vis) should be standardized using fixed DNA:compound ratios (e.g., 1:10). For 6H-indoloquinoxalines, substituents like hydroxyl or alkyl chains improve thermal stability (ΔTₘ up to 10°C) by enhancing minor-groove binding . Contradictions arise from variable DNA sequences (GC-rich vs. AT-rich) and buffer ionic strength .

Q. How can coordination chemistry with transition metals expand the functionality of this compound?

- Answer : The quinoxaline N atoms coordinate with Ag⁺, forming 2:1 complexes with distorted trigonal planar geometry (N–Ag–N angles ~150–154°). Such complexes exhibit unique photophysical properties and potential as sensors . Stability depends on counterions (e.g., nitrate vs. triflate) and solvent polarity .

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution in 2,3-dihaloquinoxalines?

- Answer : Microwave-assisted reactions favor C-2 and C-3 substitution due to enhanced activation of halogen atoms. Symmetric products form via dual nucleophilic attack (e.g., amines, thiols), with regioselectivity driven by electron-deficient positions and steric effects . Kinetic studies using in-situ NMR or HPLC-MS can track intermediate formation .

Methodological Considerations

Q. How to resolve challenges in crystallizing this compound for SCXRD analysis?

- Answer : Slow evaporation from THF or DMF at 20–25°C promotes single-crystal growth. For bromophenyl analogs, crystal packing is stabilized by π-π stacking (3.5–4.0 Å interplanar distances) . Heavy-atom (I) derivatives may require longer data collection times to improve resolution .

Q. What computational tools predict the optoelectronic behavior of iodophenyl-substituted quinoxalines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.